molecular formula C16H16N2O2 B5857410 N-(3-anilino-3-oxopropyl)benzamide

N-(3-anilino-3-oxopropyl)benzamide

Cat. No.: B5857410
M. Wt: 268.31 g/mol
InChI Key: VWVWEHLCCUYCFR-UHFFFAOYSA-N
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Description

N-(3-anilino-3-oxopropyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the benzamide class of compounds, which are recognized as versatile scaffolds in the development of pharmacologically active molecules . The structure of this compound, which incorporates multiple amide linkages, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems . Benzamide derivatives similar to this compound have been investigated as potential inhibitors of various enzymes. For instance, related N-(1,3-thiazol-2-yl)benzamide compounds have been designed and synthesized as potent inhibitors of the urease enzyme . Furthermore, other benzamido derivatives have been explored as allosteric, non-competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity . The amide functional groups in its structure are key for forming hydrogen bonds with biological targets, a common feature in many enzyme-inhibitor interactions . Researchers can utilize this compound as a building block for developing novel molecules targeting a range of diseases. This product is intended for research applications only and is not for human or veterinary use.

Properties

IUPAC Name

N-(3-anilino-3-oxopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(18-14-9-5-2-6-10-14)11-12-17-16(20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVWEHLCCUYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Anticancer Potential: CTPB and related benzamides demonstrate HAT-modulating activity, suggesting that N-(3-anilino-3-oxopropyl)benzamide could similarly target epigenetic regulators .
  • Antifungal Applications : Sulfamoyl-benzamide hybrids (e.g., LMM5) highlight the role of electronegative groups in enhancing antifungal potency .

Q & A

[Basic] What synthetic routes and reaction conditions optimize the yield and purity of N-(3-anilino-3-oxopropyl)benzamide?

This compound is typically synthesized via multi-step reactions involving amide bond formation and functional group modifications. Key variables include:

  • Temperature : Controlled heating (e.g., 60–80°C) to facilitate coupling reactions while minimizing side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for nucleophilic substitutions .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .

[Basic] Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., amide proton at δ 8.2–8.5 ppm, aromatic protons in the benzamide moiety) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 325.142) .

[Advanced] How can crystallographic data resolve structural ambiguities in benzamide derivatives?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level structural confirmation. For example:

  • Assigning stereochemistry at chiral centers.
  • Identifying hydrogen-bonding networks (e.g., between amide groups and solvent molecules) .
  • Resolving disorder in flexible side chains via iterative refinement cycles .

[Advanced] What strategies address contradictions in biological activity data for this compound?

Conflicting results (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Experimental variability : Standardize assays using positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .
  • Solubility issues : Use DMSO stocks at <0.1% v/v to avoid solvent interference .
  • Dose-response validation : Perform full dose-response curves (e.g., 0.1–100 µM) to confirm activity trends .

[Advanced] How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used to:

  • Identify binding pockets (e.g., hydrophobic interactions with the benzamide core).
  • Predict binding affinities (ΔG values) by scoring ligand-receptor poses .
  • Guide SAR by comparing docking scores of analogs (e.g., trifluoromethyl substitutions enhancing binding) .

[Advanced] What approaches elucidate structure-activity relationships (SAR) for benzamide derivatives?

SAR studies involve:

  • Analog synthesis : Modify substituents (e.g., methoxy, trifluoromethyl) on the benzamide or anilino groups .
  • Biological screening : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) .
  • Data correlation : Use multivariate analysis to link structural features (e.g., logP, H-bond donors) with activity trends .

[Advanced] How to validate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure changes in substrate turnover (e.g., spectrophotometric monitoring of ATP hydrolysis) .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .
  • Proteomics : Identify target proteins via affinity pull-down assays coupled with LC-MS/MS .

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